molecular formula C24H38O2 B12531188 1,1'-(1,2-Phenylene)bis(3-ethylheptan-1-one) CAS No. 663917-99-5

1,1'-(1,2-Phenylene)bis(3-ethylheptan-1-one)

Cat. No.: B12531188
CAS No.: 663917-99-5
M. Wt: 358.6 g/mol
InChI Key: ZUUMDAOVLDVZID-UHFFFAOYSA-N
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Description

1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two 3-ethylheptan-1-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) typically involves the reaction of 1,2-dibromobenzene with 3-ethylheptan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Halogenation and other substitution reactions can occur at the phenylene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Phenylene)bis(3-ethylheptan-1-one): Similar structure but with a different position of the phenylene group.

    1,1’-(1,4-Phenylene)bis(3-ethylheptan-1-one): Another isomer with the phenylene group in the para position.

    1,1’-(1,2-Phenylene)bis(3-phenylurea): A related compound with urea groups instead of ketones.

Uniqueness

1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

663917-99-5

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

3-ethyl-1-[2-(3-ethylheptanoyl)phenyl]heptan-1-one

InChI

InChI=1S/C24H38O2/c1-5-9-13-19(7-3)17-23(25)21-15-11-12-16-22(21)24(26)18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3

InChI Key

ZUUMDAOVLDVZID-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(=O)C1=CC=CC=C1C(=O)CC(CC)CCCC

Origin of Product

United States

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